1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
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Overview
Description
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of ureas It features a tert-butyl group, a thiazolyl-pyrrolidinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea typically involves the reaction of a thiazolyl-pyrrolidine derivative with an isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The process may also involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents and catalysts may vary based on the industrial setup and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted urea derivatives with different nucleophilic groups.
Scientific Research Applications
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-3-(pyrrolidin-2-ylmethyl)urea: Lacks the thiazolyl group, which may affect its bioactivity and chemical properties.
1-(Tert-butyl)-3-((1-(thiazol-2-yl)ethyl)urea: Contains an ethyl group instead of a pyrrolidinyl group, which may influence its reactivity and applications.
Uniqueness
1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is unique due to the presence of both the thiazolyl and pyrrolidinyl moieties, which can confer specific chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-13(2,3)16-11(18)15-9-10-5-4-7-17(10)12-14-6-8-19-12/h6,8,10H,4-5,7,9H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIRDVYMCUXPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCCN1C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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